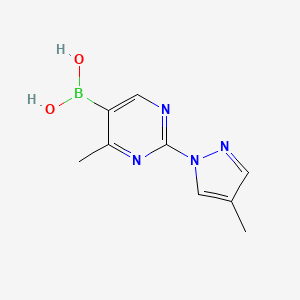![molecular formula C16H24N4O B14081165 (5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B14081165.png)
(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a piperidinyl group
Métodos De Preparación
The synthesis of (5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This is typically achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a β-ketoester.
Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction using a cyclopropyl halide and a base.
Attachment of the piperidinyl group: This is usually done through a nucleophilic substitution reaction, where the piperidinyl group is introduced using a piperidine derivative and a suitable leaving group.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparación Con Compuestos Similares
(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone can be compared with other similar compounds, such as:
Pyrazolopyridine derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.
Piperidinyl derivatives: These compounds contain a piperidinyl group but may have different core structures or additional substituents.
Cyclopropyl derivatives: These compounds feature a cyclopropyl group but may vary in their overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of these structural elements, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H24N4O |
|---|---|
Peso molecular |
288.39 g/mol |
Nombre IUPAC |
(5-cyclopropyl-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H24N4O/c1-18-14-7-10-20(12-5-6-12)11-13(14)15(17-18)16(21)19-8-3-2-4-9-19/h12H,2-11H2,1H3 |
Clave InChI |
HBRNTQSTLQLNQC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(CN(CC2)C3CC3)C(=N1)C(=O)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



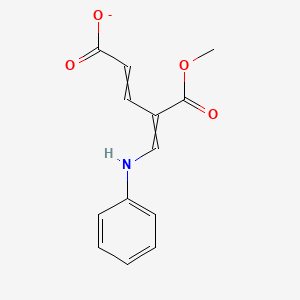
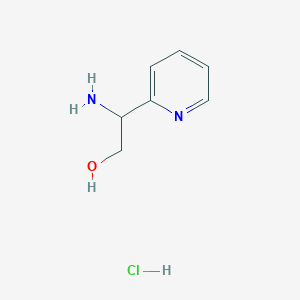
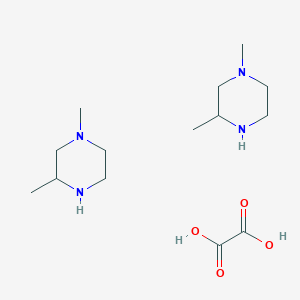
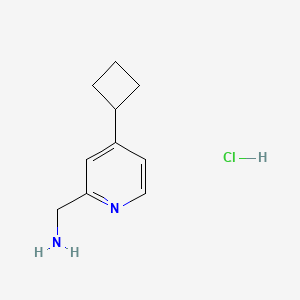
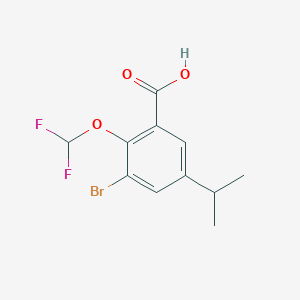

![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)

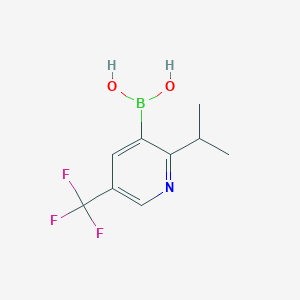
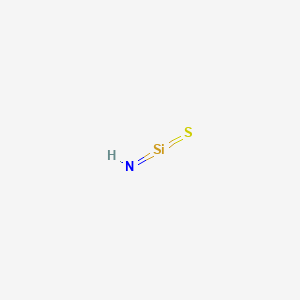
![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium](/img/structure/B14081136.png)

